N-[(3-bromophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

BRD4 Epigenetics Bromodomain inhibition

N-[(3-Bromophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1115923-12-0) is a synthetic small molecule (C23H23BrN4O2, MW 467.37) belonging to the piperidine-4-carboxamide class, featuring a 6-phenoxypyrimidine moiety linked to a piperidine ring and a 3-bromobenzyl amide substituent. This compound has been catalogued in the BindingDB database (BDBM50159140) with reported binding affinity for bromodomain-containing protein 4 (BRD4), suggesting potential relevance in epigenetic targeting research.

Molecular Formula C23H23BrN4O2
Molecular Weight 467.367
CAS No. 1115923-12-0
Cat. No. B2709694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-bromophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
CAS1115923-12-0
Molecular FormulaC23H23BrN4O2
Molecular Weight467.367
Structural Identifiers
SMILESC1CN(CCC1C(=O)NCC2=CC(=CC=C2)Br)C3=CC(=NC=N3)OC4=CC=CC=C4
InChIInChI=1S/C23H23BrN4O2/c24-19-6-4-5-17(13-19)15-25-23(29)18-9-11-28(12-10-18)21-14-22(27-16-26-21)30-20-7-2-1-3-8-20/h1-8,13-14,16,18H,9-12,15H2,(H,25,29)
InChIKeyVUUXCNZKAJSWPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-Bromophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1115923-12-0): Compound Identity & Procurement Context


N-[(3-Bromophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1115923-12-0) is a synthetic small molecule (C23H23BrN4O2, MW 467.37) belonging to the piperidine-4-carboxamide class, featuring a 6-phenoxypyrimidine moiety linked to a piperidine ring and a 3-bromobenzyl amide substituent . This compound has been catalogued in the BindingDB database (BDBM50159140) with reported binding affinity for bromodomain-containing protein 4 (BRD4), suggesting potential relevance in epigenetic targeting research [1]. It is primarily available from specialty chemical suppliers at ≥95% purity for research use .

Why N-[(3-Bromophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide Cannot Be Interchanged with Other Piperidine-4-Carboxamide Analogs


The piperidine-4-carboxamide scaffold with a 6-phenoxypyrimidine core is shared by numerous commercially available analogs that differ solely in the N-benzyl (or N-alkyl) amide substituent—such as N-(4-methoxybenzyl), N-(2-phenylethyl), and N-(2-methylcyclohexyl) variants . Generic substitution fails because the 3-bromobenzyl moiety confers distinct physicochemical and pharmacological properties: the bromine atom introduces a heavy atom for anomalous X-ray scattering, alters lipophilicity (estimated LogP shift of +0.5–0.8 relative to non-halogenated benzyl analogs), and can engage in halogen bonding with biological targets [1]. Available BRD4 binding data for the target compound (Kd = 6,800 nM) versus structurally related analogs exhibiting sub-micromolar BRD4 affinities further illustrates that minor N-substituent changes produce substantial potency differences [2].

N-[(3-Bromophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


BRD4 Bromodomain 1 Binding Affinity: Unique Kd Profile Among Phenoxypyrimidine-Piperidine Carboxamides

The target compound is the only 3-bromobenzyl-substituted member of the 6-phenoxypyrimidin-4-yl-piperidine-4-carboxamide series with a publicly reported BRD4 BD1 binding affinity. It exhibits a Kd of 6,800 nM (6.8 µM) against BRD4 bromodomain 1 by isothermal titration calorimetry (ITC) [1]. In contrast, structurally distinct but scaffold-related piperidine-4-carboxamide BRD4 inhibitors from US10519177 (e.g., Compound P-0064) show IC50 values of 1,000 nM in AlphaScreen assays [2]. The ~6.8-fold difference in potency, combined with the distinct binding mode inferred from the bromobenzyl substituent, establishes this compound as a discrete chemical probe rather than a direct potency equivalent.

BRD4 Epigenetics Bromodomain inhibition

3-Bromobenzyl Substituent: Heavy Atom for X-Ray Crystallography Phasing—Not Available in Non-Halogenated Analogs

The 3-bromobenzyl group provides a covalently attached bromine atom (atomic number 35) capable of generating a measurable anomalous scattering signal at Cu-Kα (λ = 1.5418 Å) and synchrotron wavelengths (f' ≈ -1.3 e⁻, f'' ≈ 3.8 e⁻ at 12 keV) [1]. By contrast, the closest commercially available non-halogenated analog—N-(4-methoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide—lacks any anomalous scatterer, disqualifying it for experimental phasing without additional derivatization . The bromine atom is positioned on the solvent-exposed benzyl group, minimizing the risk of perturbing protein–ligand binding geometry during co-crystallization.

Structural biology X-ray crystallography Anomalous scattering

Estimated Lipophilicity Shift (clogP) Relative to Non-Halogenated N-Benzyl Analogs: Impact on Membrane Permeability Profiling

The presence of the bromine atom on the benzyl substituent is predicted to increase the octanol-water partition coefficient (clogP) by approximately 0.5–0.8 log units relative to the non-halogenated N-benzyl analog [1]. This shift places the target compound in a distinct lipophilicity range that affects PAMPA and Caco-2 permeability readouts. In class-level comparisons across bromodomain inhibitor series, a ΔclogP of +0.5–0.8 has been associated with a 2- to 3-fold increase in passive membrane permeability (Papp) [2]. The closest non-halogenated comparator, N-(4-methoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, has a predicted clogP of approximately 3.2, whereas the target compound is estimated at clogP ≈ 3.8 .

Physicochemical properties Lipophilicity Permeability

Halogen Bonding Potential: 3-Bromobenzyl as a Sigma-Hole Donor for Structure-Based Design—Absent in Methoxy and Methyl Analogs

The bromine atom at the meta position of the benzyl ring possesses a positive electrostatic potential cap (sigma-hole) along the C–Br bond axis, enabling it to function as a halogen bond donor with backbone carbonyl oxygens or π-electron systems in protein binding sites [1]. Crystallographic surveys demonstrate that meta-bromobenzyl moieties form halogen bonds with O···Br distances of 2.8–3.3 Å in approximately 15% of protein–ligand complexes where this geometry is sterically accessible [2]. The closest non-halogenated analogs—including N-(4-methoxybenzyl) and N-(2-methylcyclohexyl) variants—cannot participate in halogen bonding interactions . This functional distinction is critical in structure-based design campaigns where halogen bonding contributes to binding free energy (estimated ΔΔG of −0.5 to −1.5 kcal/mol per halogen bond) [1].

Halogen bonding Structure-based drug design Molecular recognition

N-[(3-Bromophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide: Evidence-Backed Procurement and Research Application Scenarios


Experimental Phasing Standard for BRD4–Ligand Co-Crystallography Pipelines

Structural biology core facilities seeking a phasing-ready compound for BRD4 bromodomain co-crystallization can utilize the covalently attached bromine atom on the 3-bromobenzyl group for single-wavelength anomalous diffraction (SAD) phasing. Unlike the non-halogenated analog N-(4-methoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, this compound eliminates the need for post-crystallization halide soaking, reducing crystal handling and potential lattice disruption [1]. The estimated Bijvoet ratio (~1.2% at 2.5 Å) is sufficient for SAD phasing of complexes up to ~50 kDa when using synchrotron radiation at 12 keV .

Selectivity Profiling Control in Bromodomain Inhibitor Screening Cascades

With a reported BRD4 BD1 Kd of 6,800 nM by ITC, this compound occupies the moderate-affinity range suitable as a reference compound in bromodomain selectivity panels [1]. High-potency BRD4 inhibitors (e.g., JQ1, IC50 ~77 nM; iBRD4-BD1, IC50 ~12 nM) saturate target engagement at concentrations below 1 µM, limiting their utility for distinguishing moderate-affinity off-target interactions [2]. The target compound's micromolar affinity provides a complementary calibration point for establishing assay windows in AlphaScreen, BROMOscan, or TR-FRET displacement formats.

Lipophilicity-Permeability SAR Anchor Compound for Piperidine-4-Carboxamide Lead Optimization

Medicinal chemistry teams optimizing the ADME profile of phenoxypyrimidine-piperidine carboxamide leads can deploy this compound as a 'high-clogP anchor' (~3.8) alongside the non-brominated N-(4-methoxybenzyl) comparator (clogP ~3.2) . The ~0.6 log unit span between these two analogs—achieved without altering the core scaffold—enables clean deconvolution of lipophilicity-driven permeability effects from scaffold-dependent transport mechanisms [3]. This pair is particularly valuable for establishing in-house PAMPA or Caco-2 permeability correlation curves.

Halogen Bonding Probe for Fragment-Based and Structure-Guided Design Campaigns

The 3-bromobenzyl substituent serves as a sigma-hole donor for halogen bonding interactions with backbone carbonyls or aromatic side chains in protein binding sites [1]. Structure-based design teams evaluating the energetic contribution of halogen bonding to BRD4 or related bromodomain targets can compare co-crystal structures or ITC binding data between this brominated compound and its non-halogenated analogs (e.g., N-(4-methoxybenzyl) or N-(2-phenylethyl) variants) [4]. A favorable C–Br···O interaction may contribute −0.5 to −1.5 kcal/mol to binding free energy, directly informing the decision to retain or replace halogen atoms in subsequent optimization cycles [1].

Quote Request

Request a Quote for N-[(3-bromophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.